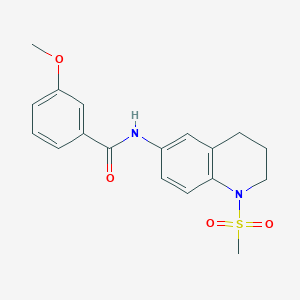

Methyl 3-benzylpyrrolidine-3-carboxylate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 3-benzylpyrrolidine-3-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 2551120-70-6 . It has a molecular weight of 255.74 . The compound is stored at a temperature of 4 degrees Celsius and is in powder form .

Molecular Structure Analysis

The InChI code for “Methyl 3-benzylpyrrolidine-3-carboxylate;hydrochloride” is1S/C13H17NO2.ClH/c1-16-12(15)13(7-8-14-10-13)9-11-5-3-2-4-6-11;/h2-6,14H,7-10H2,1H3;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

“Methyl 3-benzylpyrrolidine-3-carboxylate;hydrochloride” is a powder that is stored at a temperature of 4 degrees Celsius . The compound has a molecular weight of 255.74 .Scientific Research Applications

Arylation Studies

Methyl 3-benzylpyrrolidine-3-carboxylate hydrochloride is involved in significant research, particularly in the field of organic chemistry and drug design. One key area of study is the selective and catalytic arylation of N-phenylpyrrolidine, a process crucial for the functionalization of sp3 C-H bonds without a directing group. This research is pivotal in the synthesis of complex organic compounds, as evidenced in the work of Sezen and Sames (2005) where a ruthenium-based catalyst was employed for arylation processes (Sezen & Sames, 2005).

Synthesis of Cephalosporin Antibiotics

The compound plays a role in the synthesis of certain cephalosporin antibiotics. For instance, Cheng Qing-fang (2005) demonstrated the synthesis of 7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride, a cephalosporin derivative, with high purity and yield, emphasizing its potential for scale-up production (Cheng Qing-fang, 2005).

Development of Novel Pharmacological Agents

Further, this compound is instrumental in the development of new pharmacological agents. Valenta et al. (1996) explored benzylpyrrolidine amides as potential antagonists of excitatory amino acids and anticonvulsants, highlighting its versatility in medicinal chemistry (Valenta et al., 1996).

Catalytic Applications

In addition, Giri et al. (2007) discussed the use of methyl 3-benzylpyrrolidine-3-carboxylate hydrochloride in palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in carboxylic acids, a breakthrough in catalytic chemistry (Giri et al., 2007).

Synthesis of Liquid Crystal Displays

Moreover, Bojinov and Grabchev (2003) utilized derivatives of methyl 3-benzylpyrrolidine-3-carboxylate in synthesizing fluorescent dyes for potential application in liquid crystal displays, signifying its impact in materials science (Bojinov & Grabchev, 2003).

Role in Analytical Chemistry

Methyl 3-benzylpyrrolidine-3-carboxylate hydrochloride is also significant in analytical chemistry. For instance, Morita and Konishi (2002) described its role as a derivatization reagent for carboxylic acids and amines in high-performance liquid chromatography, showcasing its utility in chemical analysis (Morita & Konishi, 2002).

Antimicrobial Activity

Sreekanth and Jha (2020) investigated the microwave-assisted synthesis of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives, identifying significant antimicrobial activity, which indicates its potential in developing new antimicrobial agents (Sreekanth & Jha, 2020).

Safety and Hazards

properties

IUPAC Name |

methyl 3-benzylpyrrolidine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-16-12(15)13(7-8-14-10-13)9-11-5-3-2-4-6-11;/h2-6,14H,7-10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFGBMCIOCCLSDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCNC1)CC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-benzylpyrrolidine-3-carboxylate;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methoxy-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B2636919.png)

![(2Z)-N-(2,4-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2636921.png)

![(5E)-2-mercapto-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2636924.png)

![1-Methyl-4-({3-[(4-methylphenyl)sulfanyl]propyl}sulfanyl)benzene](/img/structure/B2636925.png)

![2-((4-chlorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2636927.png)

![N-(1-cyanocyclobutyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-methylbenzamide](/img/structure/B2636932.png)

![2-[(2-Chloropyridin-4-yl)oxy]ethan-1-ol](/img/structure/B2636933.png)

![Ethyl 7-amino-6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2636935.png)

![8-(2-Chloroethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2, 4-dione](/img/structure/B2636936.png)